1,2,4-Trioxolane, 3,5-diphenyl-
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Overview
Description
1,2,4-Trioxolane, 3,5-diphenyl- is an organic compound with the molecular formula C14H12O3 and a molecular weight of 228.2433 g/mol . This compound is characterized by a trioxolane ring, which is a three-membered ring containing two oxygen atoms and one carbon atom, substituted with two phenyl groups at the 3 and 5 positions .
Preparation Methods
The synthesis of 1,2,4-Trioxolane, 3,5-diphenyl- typically involves the reaction of diphenylacetylene with ozone, followed by reduction with a suitable reducing agent . This method is known as the Griesbaum co-ozonolysis reaction. The reaction conditions are carefully controlled to ensure the formation of the desired trioxolane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1,2,4-Trioxolane, 3,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and other oxidation products.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted trioxolanes.
Common reagents used in these reactions include ozone for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,4-Trioxolane, 3,5-diphenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4-Trioxolane, 3,5-diphenyl- involves the generation of reactive oxygen species through the cleavage of the peroxide bond in the trioxolane ring . This cleavage can be triggered by the presence of ferrous iron, leading to the formation of carbon-centered radicals and subsequent oxidative damage to biological targets . The molecular targets and pathways involved include iron-dependent enzymes and other cellular components susceptible to oxidative stress .
Comparison with Similar Compounds
1,2,4-Trioxolane, 3,5-diphenyl- can be compared with other similar compounds, such as:
Artemisinin: A well-known antimalarial drug that also contains a peroxide bond and generates reactive oxygen species.
OZ439: A synthetic trioxolane derivative currently in clinical trials for its antimalarial properties.
The uniqueness of 1,2,4-Trioxolane, 3,5-diphenyl- lies in its specific substitution pattern and the resulting chemical reactivity, which can be exploited for various scientific and industrial applications .
Properties
CAS No. |
23888-15-5 |
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Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
3,5-diphenyl-1,2,4-trioxolane |
InChI |
InChI=1S/C14H12O3/c1-3-7-11(8-4-1)13-15-14(17-16-13)12-9-5-2-6-10-12/h1-10,13-14H |
InChI Key |
FFNQUPJQBYSJAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2OC(OO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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